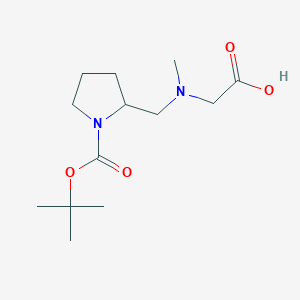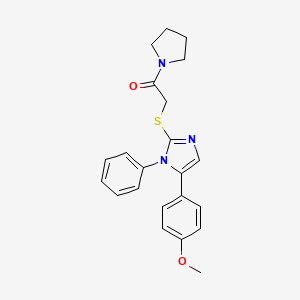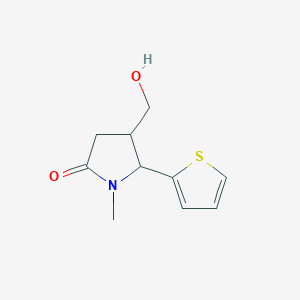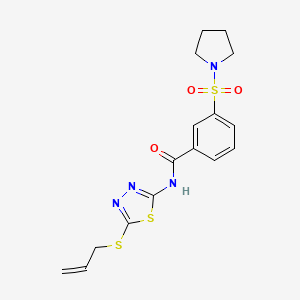
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, or 4-CNP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyrazolone, a heterocyclic aromatic compound, and is composed of a three-ring structure. The compound has been used in various studies to elucidate the structure and function of proteins, to study the effects of drugs, and to investigate the role of enzymes in biochemical pathways. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole derivatives, including 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, are synthesized using methods like microwave irradiation and conventional heating. These methods offer advantages such as higher yields, environmental friendliness, and reduced reaction times. The synthesized compounds are characterized by techniques like FTIR, 1H NMR, and mass spectral data (Ravula et al., 2016).
Structural Analysis
- Single crystal X-ray diffraction studies play a crucial role in confirming the structures of such pyrazole derivatives. This includes analysis of torsional angles, intermolecular hydrogen bonding interactions, and exploration of C-H···π and π···π stacking interactions using techniques like Hirshfeld surface analysis (Nadaf et al., 2019).
Biological Applications
- These compounds have been explored for potential anti-inflammatory and antibacterial activities. For instance, some pyrazole derivatives exhibit significant in vivo anti-inflammatory and in vitro antibacterial activities. Molecular docking results suggest their usefulness as templates for anti-inflammatory drugs (Ravula et al., 2016).
Chemical Reactions and Mechanisms
- Studies on the kinetics and mechanisms of reactions involving pyrazole derivatives are conducted. For example, investigation into the reactions of compounds like O-(4-chlorophenyl) (4-nitrophenyl) dithiocarbonates with amines provides insights into the reaction pathways and rate-determining steps (Castro et al., 2011).
Antimicrobial and Anticancer Activities
- Pyrazole derivatives are evaluated for their antimicrobial activity against various bacteria and fungi. Some derivatives show significant inhibitory activity against tested organisms. Additionally, certain compounds exhibit higher anticancer activity than standard drugs like doxorubicin (Hafez et al., 2016).
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-2-(3-nitrophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-4-1-3-10(7-11)14-9-18-19(15(14)17)12-5-2-6-13(8-12)20(21)22/h1-9H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIUUMVDZYYMJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2369664.png)

![8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2369668.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)


![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)
![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)
